Cas no 1039974-14-5 ((4-bromothiophen-2-yl)methyl(butan-2-yl)amine)

(4-Bromothiophen-2-yl)methyl(butan-2-yl)amine is a brominated thiophene derivative featuring an amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromine atom at the 4-position of the thiophene ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic systems. The secondary amine moiety further expands its utility as a building block for the development of bioactive molecules. This compound is particularly valuable in medicinal chemistry for the design of thiophene-based scaffolds, offering precise control over molecular architecture. Its stable yet reactive nature ensures consistent performance in synthetic applications.
(4-bromothiophen-2-yl)methyl(butan-2-yl)amine structure
1039974-14-5 structure
Product Name:(4-bromothiophen-2-yl)methyl(butan-2-yl)amine
CAS No:1039974-14-5
MF:C9H14BrNS
MW:248.183160305023
CID:5156643
PubChem ID:43085224
Update Time:2026-03-04

(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenemethanamine, 4-bromo-N-(1-methylpropyl)-
    • n-((4-Bromothiophen-2-yl)methyl)butan-2-amine
    • (4-bromothiophen-2-yl)methyl(butan-2-yl)amine
    • Inchi: 1S/C9H14BrNS/c1-3-7(2)11-5-9-4-8(10)6-12-9/h4,6-7,11H,3,5H2,1-2H3
    • InChI Key: PJCPDTWWWRCDCP-UHFFFAOYSA-N
    • SMILES: C1(CNC(C)CC)SC=C(Br)C=1

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(4-bromothiophen-2-yl)methyl(butan-2-yl)amine Suppliers

Amadis Chemical Company Limited
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(CAS:1039974-14-5)(4-bromothiophen-2-yl)methyl(butan-2-yl)amine
Order Number:A992261
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:59
Price ($):422.0/1227.0
Email:sales@amadischem.com

Additional information on (4-bromothiophen-2-yl)methyl(butan-2-yl)amine

Introduction to (4-Bromothiophen-2-yl)methyl(butan-2-yl)amine (CAS No. 1039974-14-5)

Introduction

The compound (4-bromothiophen-2-yl)methyl(butan-2-yl)amine, identified by the CAS number 1039974-14-5, is a significant organic compound with a diverse range of applications in the fields of organic synthesis, pharmaceutical chemistry, and material science. This compound is characterized by its unique structure, which combines a bromothiophene moiety with a butanamine group, making it a versatile building block for various chemical reactions. Recent advancements in synthetic chemistry have further highlighted its potential in creating novel materials and bioactive molecules.

Structural Features and Synthesis

The molecular structure of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine consists of a thiophene ring substituted with a bromine atom at the 4-position and an aminoalkyl group at the 2-position. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and reactivity in various chemical transformations. The presence of the bromine atom introduces additional reactivity, making it suitable for nucleophilic aromatic substitution reactions. The butanamine group adds flexibility and functionality to the molecule, enabling it to participate in amide bond formations or act as a chelating agent.

Recent studies have explored innovative synthetic routes for this compound, leveraging catalytic methods such as palladium-catalyzed cross-couplings and organocopper chemistry. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its application in industrial settings.

Applications in Organic Synthesis

One of the most notable applications of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine is its role as an intermediate in the synthesis of complex organic molecules. Its ability to undergo multiple types of reactions, including nucleophilic substitutions, Michael additions, and Heck reactions, makes it an invaluable tool in constructing heterocyclic frameworks. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-cancer and anti-inflammatory properties.

In addition to its role in organic synthesis, this compound has found applications in polymer chemistry. The thiophene moiety can be incorporated into conjugated polymers, enhancing their electronic properties for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Activity and Pharmaceutical Potential

The biological activity of (4-bromothiophen-2-yl)methyl(butan-2-yl)amine has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.

Preliminary pharmacokinetic studies indicate that the compound has reasonable bioavailability and metabolic stability, which are critical factors for its consideration as a drug candidate. However, further research is required to fully elucidate its pharmacodynamic properties and safety profile.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding the environmental impact and safety profile of (4-bromothiophen-2-yl)methyl(butan-2-y l)amine is essential. Recent environmental assessments suggest that this compound has low toxicity to aquatic organisms under standard testing conditions. However, its persistence in the environment requires careful management during production and disposal processes.

Safety guidelines recommend handling this compound under controlled conditions to minimize exposure risks. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure compliance with occupational health standards.

Future Prospects and Research Directions

The future prospects for (4-bromothiophen -2 - yl ) methyl (butan - 2 - yl ) amine are promising, driven by ongoing research into its applications in advanced materials and therapeutic agents. Collaborative efforts between academic institutions and industry are expected to accelerate the development of novel uses for this compound.

Potential research directions include exploring its role in enantioselective catalysis, developing new synthetic pathways with improved efficiency, and investigating its interactions with biological systems at molecular levels. These efforts will undoubtedly enhance our understanding of this compound's capabilities and expand its utility across diverse scientific domains.

Conclusion

In conclusion

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Amadis Chemical Company Limited
(CAS:1039974-14-5)(4-bromothiophen-2-yl)methyl(butan-2-yl)amine
A992261
Purity:99%/99%
Quantity:1g/5g
Price ($):422.0/1227.0
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